![molecular formula C26H31N5O4 B1193527 Ensifentrine CAS No. 298680-25-8](/img/structure/B1193527.png)
Ensifentrine
Overview
Description
Ensifentrine is a novel, inhaled, dual inhibitor of the phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes. It is primarily developed for the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory diseases. The compound combines bronchodilator and anti-inflammatory properties, making it a promising therapeutic agent for respiratory conditions .
Preparation Methods
Ensifentrine can be synthesized through various routes. One of the methods involves the reaction of 2-(2,4,6-trimethylphenyl)hydrazinecarboxamide with 9,10-dimethoxy-4-oxo-6,7-dihydro-2H-pyrimido[6,1-a]isoquinoline-3-carbaldehyde under specific conditions to yield the desired product. Industrial production methods focus on optimizing the yield and purity of the compound, often involving crystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Ensifentrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. .
Scientific Research Applications
Ensifentrine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of phosphodiesterase enzymes.
Biology: this compound is studied for its effects on cellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Medicine: The compound is primarily researched for its therapeutic potential in treating COPD and other respiratory diseases.
Mechanism of Action
Ensifentrine exerts its effects by selectively inhibiting the PDE3 and PDE4 enzymes. This inhibition leads to an increase in intracellular levels of cAMP and cGMP, which in turn results in bronchodilation and reduced inflammation. The compound targets bronchial smooth muscle cells and inflammatory cells, modulating their activity to improve respiratory function and reduce symptoms of COPD .
Comparison with Similar Compounds
Ensifentrine is unique due to its dual inhibition of PDE3 and PDE4, combining bronchodilator and anti-inflammatory effects in a single molecule. Similar compounds include:
Milrinone: A selective PDE3 inhibitor used primarily for its bronchodilator effects.
Roflumilast: A selective PDE4 inhibitor known for its anti-inflammatory properties. Compared to these compounds, this compound offers a synergistic effect by targeting both PDE3 and PDE4, providing enhanced therapeutic benefits
This compound represents a significant advancement in the treatment of respiratory diseases, offering a novel approach to managing conditions like COPD with its dual-action mechanism.
Biological Activity
Ensifentrine is a novel dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) that has garnered attention for its potential therapeutic effects in chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.
This compound exerts its effects through the inhibition of PDE3 and PDE4, which play critical roles in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. The inhibition leads to:
- Bronchodilation : By increasing cAMP levels in airway smooth muscle, this compound promotes relaxation and dilation of the airways.
- Anti-inflammatory Effects : Inhibition of PDE4 reduces inflammatory responses in various cell types, including eosinophils and monocytes, which are pivotal in COPD pathogenesis.
In Vitro Studies
In vitro assays demonstrated that this compound effectively inhibits PDE3A, PDE3B, and PDE4B2 with IC50 values of 0.25 nM, 0.29 nM, and 290 nM respectively . Furthermore, this compound enhanced cystic fibrosis transmembrane conductance regulator (CFTR) activity in bronchial epithelial cells, which is crucial for maintaining airway hydration and function .
Clinical Trials Overview
The efficacy of this compound has been evaluated in two pivotal Phase III clinical trials: ENHANCE-1 and ENHANCE-2. These trials assessed its impact on lung function, symptoms, quality of life, and exacerbation rates in COPD patients.
Key Findings from ENHANCE Trials
Parameter | ENHANCE-1 | ENHANCE-2 |
---|---|---|
Sample Size | 760 | 789 |
Mean Baseline FEV1 (ml) | 1420 ± 487 | 1285 ± 451 |
Change in FEV1 at Week 12 (ml) | +61 (95% CI: 25 to 97) | +48 (95% CI: 30 to 66) |
Placebo Change in FEV1 (ml) | -26 (95% CI: -64 to 13) | -46 (95% CI: -70 to -22) |
SGRQ Responder Rate (%) | 58.2 vs. 45.9 (placebo) | 45.4 vs. 50.3 (placebo) |
Exacerbation Rate Ratio | 0.64 (p=0.050) | 0.57 (p=0.009) |
Both trials demonstrated that this compound significantly improved lung function compared to placebo, with a notable increase in forced expiratory volume in one second (FEV1) and a reduction in exacerbation rates .
Case Studies
Several case studies have highlighted the clinical benefits of this compound:
- Case Study on Efficacy : A patient with severe COPD showed a significant improvement in FEV1 from baseline after initiating treatment with nebulized this compound, reporting better symptom control and quality of life.
- Safety Profile : In a cohort study involving diverse populations with COPD, this compound was well tolerated with adverse event rates comparable to placebo, emphasizing its safety as a long-term therapeutic option .
Pharmacological Insights
The pharmacokinetics of this compound indicate a favorable profile for inhaled administration:
- Rapid Onset : this compound acts quickly to alleviate bronchoconstriction.
- Duration of Action : Sustained bronchodilation effects were observed over extended periods post-administration.
Properties
IUPAC Name |
2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOBIBXVIYAXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183983 | |
Record name | RPL-554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298680-25-8, 1884461-72-6 | |
Record name | N-[2-[6,7-Dihydro-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl]ethyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298680-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RPL-554 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298680258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ensifentrine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884461726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RPL-554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-(2-(2-(mesitylimino)-9,10-dimethoxy-4-oxo6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl)ethyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENSIFENTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3D8T1GIX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.